molecular formula C11H15F6N3O5 B2600771 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) CAS No. 2060041-91-8

2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid)

Cat. No.: B2600771
CAS No.: 2060041-91-8
M. Wt: 383.247
InChI Key: UILQRXOVAIVLPU-UHFFFAOYSA-N
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Description

2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H15F6N3O5 and a molecular weight of 383.25 . This compound is often used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.

Chemical Reactions Analysis

2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2,5,8-triazaspiro[3.6]decan-9-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2C2HF3O2/c11-6-3-7(4-8-5-7)10-2-1-9-6;2*3-2(4,5)1(6)7/h8,10H,1-5H2,(H,9,11);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILQRXOVAIVLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC(=O)N1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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